molecular formula C18H21B B1625903 4-Bromo-4'-hexyl-1,1'-biphenyl CAS No. 63619-60-3

4-Bromo-4'-hexyl-1,1'-biphenyl

Cat. No.: B1625903
CAS No.: 63619-60-3
M. Wt: 317.3 g/mol
InChI Key: DXHAFXQUSNQAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4'-hexyl-1,1'-biphenyl (CAS: ST02218, C₁₈H₂₁Br, MW 333.27 g/mol) is a brominated biphenyl derivative featuring a hexyl chain at the 4'-position. It belongs to a class of compounds widely used as intermediates in liquid crystal displays (LCDs) and organic electronics due to their mesogenic properties. The hexyl chain enhances solubility in organic solvents and modulates phase transitions, making it critical for tuning material properties in optoelectronic applications.

Properties

CAS No.

63619-60-3

Molecular Formula

C18H21B

Molecular Weight

317.3 g/mol

IUPAC Name

1-bromo-4-(4-hexylphenyl)benzene

InChI

InChI=1S/C18H21Br/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h7-14H,2-6H2,1H3

InChI Key

DXHAFXQUSNQAQI-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Variants

Compounds with varying alkyl chain lengths at the 4'-position are synthesized to optimize liquid crystal behavior. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
4-Bromo-4'-ethyl-1,1'-biphenyl C₁₄H₁₃Br 261.16 Not reported LCD precursor
4-Bromo-4'-propyl-1,1'-biphenyl C₁₅H₁₅Br 275.19 107–108 Liquid crystal intermediate
4-Bromo-4'-butyl-1,1'-biphenyl C₁₆H₁₇Br 289.22 Not reported Charge transport materials
4-Bromo-4'-pentyl-1,1'-biphenyl C₁₇H₁₉Br 303.24 Not reported Synthetic intermediate
4-Bromo-4'-hexyl-1,1'-biphenyl C₁₈H₂₁Br 333.27 Not reported High-performance LCDs

Key Observations :

  • Longer alkyl chains (e.g., hexyl vs. ethyl) increase molecular weight and hydrophobicity, improving compatibility with non-polar matrices.
  • Shorter chains (ethyl, propyl) exhibit higher melting points due to tighter crystal packing, whereas longer chains reduce melting points via steric hindrance.

Functional Group Substitutions

Substituents at the 4- and 4'-positions significantly alter reactivity and physical properties:

Halogenated Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Property/Application
4-Bromo-3'-iodo-1,1'-biphenyl C₁₂H₈BrI 359.00 Cross-coupling reactions
4,4'-Bis(bromomethyl)-1,1'-biphenyl C₁₄H₁₂Br₂ 340.06 Polymer crosslinking agent

Comparison :

  • Bromine at the 4-position (as in this compound) enhances electrophilicity for Suzuki-Miyaura couplings, whereas iodine (e.g., 4'-bromo-3-iodo derivative) facilitates Ullmann-type reactions.
Electron-Donating/Withdrawing Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Property/Application
4-Bromo-4'-methoxy-1,1'-biphenyl C₁₃H₁₁BrO 263.13 Catalytic C–H arylation
4-Bromo-4'-nitro-1,1'-biphenyl C₁₂H₈BrNO₂ 286.11 High reactivity in SNAr reactions
4-Bromo-4'-trimethylsilyl-1,1'-biphenyl C₁₅H₁₇BrSi 305.29 Steric shielding in synthesis

Comparison :

  • Methoxy groups (electron-donating) increase electron density at the biphenyl core, favoring electrophilic substitution.
  • Nitro groups (electron-withdrawing) enhance oxidative stability but reduce solubility.

Liquid Crystal Precursors

This compound is a key intermediate for synthesizing 4-alkyl-4'-cyanobiphenyls, a staple in LCDs. Longer alkyl chains (hexyl vs. pentyl) lower clearing points, enabling room-temperature operation.

Catalytic Reactions

The methoxy derivative (4-bromo-4'-methoxy-1,1'-biphenyl) exhibits regioselectivity in platinum-catalyzed arylations, yielding 3-bromo-4'-methoxy isomers as major products. In contrast, the hexyl analog’s steric bulk may hinder such selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.